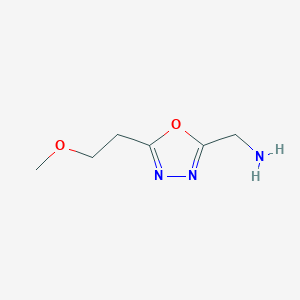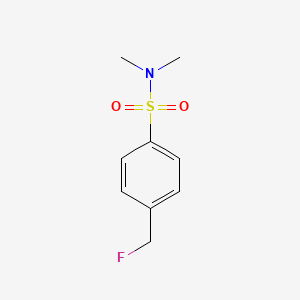
4-(Fluoromethyl)-N,N-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Fluoromethyl)-N,N-dimethylbenzene-1-sulfonamide is an organic compound that features a fluoromethyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of fluoroiodomethane as a fluoromethylating agent under visible light-mediated radical conditions . The reaction is facilitated by tris(trimethylsilyl)silane, which acts as both a hydrogen- and halogen atom transfer reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluoromethylation processes using similar radical mechanisms. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, the incorporation of automated systems for reagent addition and reaction monitoring can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Fluoromethyl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Radical Reactions: The fluoromethyl group can be involved in radical reactions, especially under light-mediated conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfonic acids or other oxidized forms.
Applications De Recherche Scientifique
4-(Fluoromethyl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 4-(Fluoromethyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets through its fluoromethyl and sulfonamide groups. The fluorine atom can influence the compound’s lipophilicity, stability, and bioavailability, making it a valuable component in drug design. The sulfonamide group can interact with specific enzymes or receptors, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)benzene-1-sulfonamide
- 4-(Chloromethyl)benzene-1-sulfonamide
- 4-(Bromomethyl)benzene-1-sulfonamide
Uniqueness
4-(Fluoromethyl)-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications where these properties are desired, such as in pharmaceuticals and advanced materials.
Propriétés
| 88584-49-0 | |
Formule moléculaire |
C9H12FNO2S |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
4-(fluoromethyl)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3 |
Clé InChI |
OLUAQTWZKGVMKB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/no-structure.png)
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)

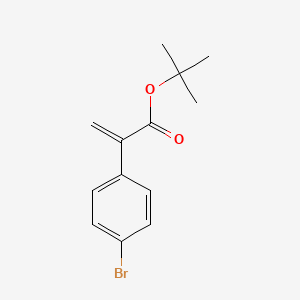
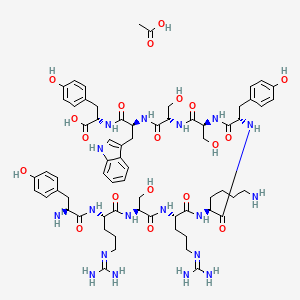

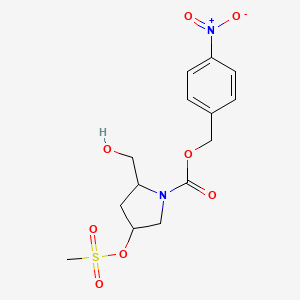

![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)

